2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
The compound “2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile” is a type of thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile” is C10H12N2S . The InChI code for this compound is 1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3 .Scientific Research Applications
Synthesis and Derivatives
2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile is a compound with notable applications in the synthesis of various derivatives, including tetrahydropyrimido[4,5-b]quinoline and pyrrolobenzo[b]thieno[1,4]diazepines. Its reactivity with different reagents enables the creation of compounds with potential biological and chemical properties (Elkholy & Morsy, 2006; El-Kashef et al., 2007).
Crystallography and Molecular Structure
Research into the crystal structure of derivatives shows the potential for applications in materials science and pharmacology. The detailed study of molecular structures and crystal packing can inform the design of novel materials with specific optical or electronic properties (Zhang, 2013).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been explored for antimicrobial and antifungal activities, indicating potential for development into therapeutic agents. Research demonstrates the effectiveness of these compounds against various pathogens, suggesting their utility in combating infectious diseases (Sabnis & Rangnekar, 1989; Scotti et al., 2012).
Computational and Theoretical Studies
Studies on the electronic transport behavior of derivatives demonstrate the potential for applications in molecular electronics, particularly as optical molecular switches. These findings open avenues for the development of novel electronic devices based on organic compounds (Farbodnia et al., 2021).
Catalysis and Synthetic Methodologies
The compound serves as a key intermediate in organocatalyzed syntheses, showcasing its versatility in facilitating the production of complex organic molecules. This highlights its importance in the field of synthetic chemistry, offering efficient pathways for the construction of valuable chemical entities (Ding & Zhao, 2010).
Antiproliferative and Anticancer Activities
Emerging research into the antiproliferative and anticancer activities of derivatives suggests promising avenues for the development of novel anticancer therapies. These compounds exhibit potential in targeting specific cancer cell lines, underscoring the therapeutic value of further exploration in this area (Mohareb & Abdo, 2022).
Safety And Hazards
properties
IUPAC Name |
2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)4-3-7-8(10)6(5-11)9(12)13-7/h3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGIKFHZAJGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=C(S2)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile |
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